3,4-Dimethyl-1H-pyrazole

Catalog No.
S585164
CAS No.
2820-37-3
M.F
C5H8N2
M. Wt
96.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethyl-1H-pyrazole

CAS Number

2820-37-3

Product Name

3,4-Dimethyl-1H-pyrazole

IUPAC Name

4,5-dimethyl-1H-pyrazole

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

InChI

InChI=1S/C5H8N2/c1-4-3-6-7-5(4)2/h3H,1-2H3,(H,6,7)

InChI Key

VQTVFIMEENGCJA-UHFFFAOYSA-N

SMILES

CC1=C(NN=C1)C

Synonyms

3,4-Dimethyl-1H-pyrazole;

Canonical SMILES

CC1=C(NN=C1)C

Medicinal Chemistry and Drug Discovery

Summary of the Application: Pyrazoles, including 3,4-Dimethyl-1H-pyrazole, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .

Methods of Application: The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Results or Outcomes: The use of pyrazoles in medicinal chemistry and drug discovery has skyrocketed since the early 1990s due to their wide applications .

Agrochemistry

Summary of the Application: 3,4-Dimethyl-1H-pyrazole is used in agrochemistry as a nitrification inhibitor . It prevents nitrogen loss from soil, increases nitrogen use efficiency, and potentially boosts crop yields .

Results or Outcomes: While DMPP has been found to boost yields in alkaline soil, a meta-analysis found no influence of 3,4-DMPP on net crop yield . It may be less effective in acidic soils and in the post-harvest period .

Pharmaceutical Intermediate

Summary of the Application: 3,4-Dimethyl-1H-pyrazole is used as a pharmaceutical intermediate .

Coordination Chemistry

Summary of the Application: Pyrazoles, including 3,4-Dimethyl-1H-pyrazole, are used in coordination chemistry . They can act as ligands to form complexes with various metals .

Organometallic Chemistry

Summary of the Application: Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which have applications in catalysis and materials science .

Fungicides

Summary of the Application: 3,4-Dimethyl-1H-pyrazole is used in the manufacture of six commercial fungicides which are inhibitors of succinate dehydrogenase .

Paint and Photographic Industries

Summary of the Application: 3,4-Dimethyl-1H-pyrazole is utilized in paint and photographic industries .

Development of Heat Resistant Resins

Summary of the Application: 3,4-Dimethyl-1H-pyrazole is used in the development of heat resistant resins .

Bioactive Component in Commercially Available Medicines

Summary of the Application: For example, it’s found in Floxan 2 (anti-inflammatory medicine), pyrazomycin 3 (anti-cancer), difenamizole 4 (anti-inflammatory drug), and deramaxx 5 (NSAID) .

3,4-Dimethyl-1H-pyrazole is an organic compound characterized by the molecular formula C5H8N2C_5H_8N_2 and a molecular weight of approximately 96.13 g/mol. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The structure features methyl groups at the 3 and 4 positions of the pyrazole ring, contributing to its unique chemical properties. This compound is recognized for its potential applications in various fields, including agriculture and pharmaceuticals .

  • De-protonation Reactions: The compound can undergo de-protonation, where it reacts with a hydrogen cation to form a conjugate base .
  • Formation of Salts: When reacted with phosphoric acid, it can form 3,4-dimethyl-1H-pyrazole phosphate, illustrating its ability to participate in salt formation reactions .
  • Cyclization Reactions: It can also be involved in cyclization processes, leading to the formation of more complex structures through interactions with other reagents, such as hydrazones .

Research indicates that 3,4-dimethyl-1H-pyrazole exhibits biological activity that may be beneficial in various contexts:

  • Nitrification Inhibition: The compound has been identified as a nitrification inhibitor, which can reduce nitrogen loss in agricultural soils and enhance fertilizer efficiency .
  • Potential Anticancer Properties: Some studies suggest that derivatives of pyrazole compounds may exhibit anticancer activity, although specific research on 3,4-dimethyl-1H-pyrazole is still developing .

Several synthesis methods have been reported for 3,4-dimethyl-1H-pyrazole:

  • Conventional Synthesis: A common approach involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic conditions.
  • Facile Three-Step Synthesis: A novel method has been developed that utilizes readily available materials such as butanone for efficient synthesis of 3,4-dimethyl-1H-pyrazole phosphate .
  • Reflux Techniques: Some methods involve refluxing specific hydrazino compounds to facilitate cyclization into pyrazole derivatives .

3,4-Dimethyl-1H-pyrazole has various applications across different sectors:

  • Agricultural Use: Its primary application as a nitrification inhibitor helps improve nitrogen retention in soil, thereby enhancing crop yields and reducing environmental impact.
  • Pharmaceutical Development: The compound's structural properties make it a candidate for developing new drugs with potential therapeutic effects.

Studies on the interactions of 3,4-dimethyl-1H-pyrazole with other substances have highlighted its role in biochemical pathways:

  • Enzyme Inhibition: Research indicates that it may inhibit specific enzymes involved in nitrogen metabolism, which can be beneficial for agricultural applications.
  • Complex Formation: Interaction studies suggest that it can form complexes with metal ions or other organic molecules, potentially altering its reactivity and biological activity.

Several compounds share structural similarities with 3,4-dimethyl-1H-pyrazole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3,5-Dimethyl-1H-pyrazoleMethyl groups at positions 3 and 5Different substitution pattern affects reactivity
1H-PyrazoleNo methyl substitutionsBasic structure without additional functional groups
4-Methyl-1H-pyrazoleMethyl group at position 4Limited biological activity compared to 3,4-substituted variants

3,4-Dimethyl-1H-pyrazole stands out due to its specific methyl substitutions at positions 3 and 4, which significantly influence its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

1

UNII

7LF1K5QUJ0

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2820-37-3

Wikipedia

3(5),4-dimethylpyrazole

Dates

Modify: 2023-08-15

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